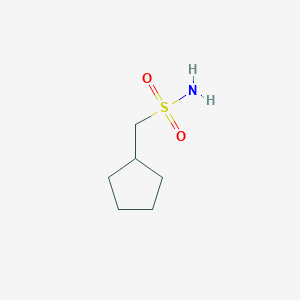

Cyclopentylmethanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopentylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c7-10(8,9)5-6-3-1-2-4-6/h6H,1-5H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZJIHHRAQMQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618248 | |

| Record name | 1-Cyclopentylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919354-02-2 | |

| Record name | 1-Cyclopentylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Sulfonamide Motifs in Medicinal Chemistry and Chemical Biology

The sulfonamide functional group (-S(=O)₂NH-) is a cornerstone of medicinal chemistry, a privileged scaffold that has been integral to drug discovery for decades. nih.govajchem-b.comicm.edu.pl Since the groundbreaking discovery of the antibacterial properties of Prontosil, a sulfonamide-containing prodrug, in the 1930s, this motif has been incorporated into a vast array of therapeutic agents. nih.goviosrjournals.org The enduring appeal of the sulfonamide group stems from its chemical stability, its ability to act as a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for other functional groups, such as carboxylic acids. uni.lu

Sulfonamide-based compounds exhibit a remarkable diversity of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and diuretic properties. ajchem-b.comekb.eg This versatility has led to their use in treating a wide range of conditions, from bacterial infections and viral diseases to cancer and glaucoma. nih.govajchem-b.com The sulfonamide moiety's ability to bind to various enzymes and receptors is a key factor in its broad therapeutic utility. nih.gov In chemical biology, sulfonamides are valuable tools for probing biological pathways and identifying new drug targets. The development of novel sulfonamide derivatives remains an active area of research, with a focus on creating compounds with enhanced efficacy, selectivity, and pharmacokinetic profiles. nih.gov

Historical Trajectories of Cyclopentylmethanesulfonamide in Academic Inquiry

The specific historical development of Cyclopentylmethanesulfonamide as a singular object of academic inquiry is not extensively documented in early literature. Its emergence is more closely tied to its role as a building block or intermediate in the synthesis of more complex, biologically active molecules. Patent literature from the early 2000s provides some of the earliest concrete examples of its incorporation into targeted drug design.

A notable example is a 2003 patent for cyclopentyl sulfonamide derivatives intended to potentiate glutamate (B1630785) receptor function. google.com This patent details the synthesis and application of compounds where the this compound core is a key structural feature, indicating a level of established use in medicinal chemistry research by this time. google.com Further patent applications have since described derivatives of this compound in the context of treating a range of diseases, including cancer and immunological disorders. justia.comepo.orggoogle.comgoogle.com For instance, a patent application from 2007 describes the synthesis of (4-aminophenyl)-N-cyclopentylmethanesulfonamide as an intermediate for compounds designed to modulate CDK5 activity for the potential treatment of neurodegenerative disorders. googleapis.com These examples underscore that the academic and industrial interest in this compound has historically been driven by its utility as a scaffold for generating novel therapeutic candidates.

Strategic Research Imperatives for Cyclopentylmethanesulfonamide and Its Analogues

Established Synthetic Pathways for this compound

The foundational syntheses of this compound rely on well-understood, robust chemical reactions. These methods are valued for their reliability and scalability, forming the basis for more complex derivative synthesis.

The most conventional and widely practiced method for synthesizing N-cyclopentylmethanesulfonamide involves the reaction between cyclopentylamine (B150401) and methanesulfonyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A notable alternative is an electrochemical approach, which offers a different pathway to sulfonamide formation. This method utilizes an undivided cell equipped with a platinum (Pt) plate anode and a nickel (Ni) plate cathode. rsc.org The electrosynthesis proceeds under a constant current, providing a distinct set of conditions for the formation of the sulfonamide bond. rsc.org

| Method | Reactants | Key Features | Reference |

| Classical Sulfonylation | Cyclopentylamine, Methanesulfonyl Chloride | Base-mediated, high-yielding, common laboratory procedure. | vulcanchem.com |

| Electrochemical Synthesis | Amine Substrate, Sulfonyl Source | Conducted in an undivided cell with Pt/Ni electrodes; constant current. | rsc.org |

This table provides a summary of classical synthetic routes for this compound.

Following synthesis, purification is typically achieved via column chromatography on silica (B1680970) gel, and the structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). rsc.orgvulcanchem.com For N-cyclopentylmethanesulfonamide, characteristic ¹H NMR signals appear for the cyclopentyl group protons between δ 1.5–1.8 ppm. rsc.orgvulcanchem.com

Optimizing reaction conditions is critical for maximizing yield, purity, and efficiency, particularly in large-scale production. For the classical synthesis of this compound, several parameters are crucial. vulcanchem.com Temperature control is paramount, with the reaction temperature maintained below 50°C to minimize side reactions and degradation. vulcanchem.com Anhydrous conditions are essential to prevent the hydrolysis of the highly reactive methanesulfonyl chloride and the resulting sulfonamide product. vulcanchem.com

For industrial-scale manufacturing, the adoption of continuous flow reactors has been shown to significantly enhance process efficiency. This technology allows for better control over reaction parameters, leading to improved yields that can exceed 85% and higher product purity. vulcanchem.com

| Parameter | Optimized Condition | Rationale | Reference |

| Temperature | < 50°C | Prevents hydrolysis and degradation of the product. | vulcanchem.com |

| Atmosphere | Anhydrous | Avoids hydrolysis of methanesulfonyl chloride. | vulcanchem.com |

| Reactor Type | Continuous Flow | Enhances yield (>85%) and purity for industrial scale. | vulcanchem.com |

This table outlines key optimization parameters for the synthesis of this compound.

Classical Approaches in this compound Synthesis

Development of Novel Synthetic Routes for this compound Derivatives

The quest for new chemical entities with tailored properties has spurred the development of innovative synthetic methods for this compound derivatives. uochb.cznih.gov These advanced routes often provide access to complex molecular architectures that are unattainable through classical methods. beilstein-journals.orgrsc.orgderpharmachemica.com

Achieving control over stereochemistry and regiochemistry is a significant challenge in modern organic synthesis. rsc.orgchemrxiv.org For derivatives of this compound, this control is essential for preparing specific isomers. google.comgoogle.com Asymmetric synthesis, employing chiral reagents, substrates, or catalysts, can be used to produce specific enantiomers. google.combeilstein-journals.orgumaine.eduthieme.de For instance, tricyclic compounds incorporating the this compound moiety have been synthesized as specific stereoisomers, such as 1-((1S,2S,4R)-4-((azetidin-1-ylsulfonyl)methyl)-2-ethylcyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine. google.com

When a synthesis results in a mixture of diastereoisomers, they can be separated by methods such as chromatography or crystallization. google.com Regioselective reactions allow for the precise placement of functional groups on the cyclopentane (B165970) ring, which is critical for structure-activity relationship studies. nih.govrsc.orgmdpi.com The development of these selective methods provides access to a wide array of structurally defined analogues. nih.govresearchgate.net

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity. sioc-journal.cnmdpi.com In the synthesis of this compound derivatives, palladium-catalyzed cross-coupling reactions are particularly valuable. mdpi.com These reactions can be used to couple the core molecule with other fragments, such as heterocyclic moieties. vulcanchem.com For example, a pyrazole (B372694) functional group can be introduced via a palladium-catalyzed reaction to create more complex structures. vulcanchem.com

While palladium is prominent, other transition metals like copper and cobalt are also instrumental in forming C–S bonds. nih.gov Copper-catalyzed reactions, for example, can proceed through a Cu(I)-Cu(III) catalytic cycle to couple thiols or their precursors with aryl groups. nih.gov Cobalt catalysis has also been successfully applied to the arylation of thiols. nih.gov These methods expand the toolkit available for constructing diverse this compound analogues. emory.edu

| Metal Catalyst | Reaction Type | Application in Derivative Synthesis | Reference |

| Palladium | Cross-coupling | Introduction of heterocyclic moieties (e.g., pyrazole). | vulcanchem.commdpi.com |

| Copper | C-S Coupling | Formation of aryl sulfide (B99878) bonds. | nih.gov |

| Cobalt | Thiol Arylation | Coupling of thiols with aryl halides. | nih.gov |

This table summarizes the application of various transition metals in the synthesis of this compound derivatives.

Radical reactions have emerged as a powerful strategy for the formation of C-C and C-heteroatom bonds, often under mild conditions. mdpi.combbhegdecollege.com The high reactivity of radical species presents unique opportunities for constructing complex molecular frameworks. conicet.gov.aropenstax.org In the context of this compound analogues, radical chemistry can be applied to synthesize highly substituted cyclopentane rings. cornell.edu

A key challenge in radical chemistry is controlling selectivity. mdpi.com Recent advancements have led to catalyst-controlled stereoselective radical reactions, which can generate chiral molecules with high enantiomeric excess. mdpi.com For example, chiral cobalt and nickel complexes have proven effective in asymmetric radical transformations. mdpi.com Furthermore, strategies like the "radical redox-relay" have been developed to control the formation and transformation of radical intermediates, enabling the stereoselective synthesis of valuable building blocks like polysubstituted cyclopentanes. cornell.edu

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry is an approach to chemical product and process design that aims to minimize or eliminate the use and generation of hazardous substances. researchgate.netnih.gov The application of its twelve principles is crucial for developing sustainable synthetic routes to this compound. These principles provide a framework for creating safer, more efficient, and environmentally benign processes. mdpi.comsquarespace.com

The core principles guiding sustainable synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. squarespace.com For instance, instead of relying on traditional methods that may generate significant waste, a green approach would prioritize catalytic reactions over stoichiometric ones. ekb.eg Enzymes, for example, can be highly specific and obviate the need for protecting groups, which reduces the number of synthetic steps and the amount of waste generated. ekb.eg

The synthesis of sulfonamides, including this compound, can be redesigned to align with these principles. Key areas for improvement include the choice of solvents, the use of renewable starting materials, and the development of energy-efficient reaction conditions, such as conducting reactions at ambient temperature and pressure. nih.govsquarespace.com Photochemistry and electrochemistry offer sustainable methods to drive reactions by using photons or electrons, which can eliminate the need for harsh reagents. mdpi.com

The following table outlines the application of green chemistry principles to the synthesis of this compound:

Table 1: Application of Green Chemistry Principles to this compound Synthesis| Principle | Application in this compound Synthesis |

|---|---|

| 1. Prevention | Design synthetic routes that minimize byproducts, avoiding the need for extensive purification and waste treatment. mdpi.com |

| 2. Atom Economy | Employ reactions like addition or cycloaddition that incorporate a maximal number of reactant atoms into the final product. ekb.eg |

| 3. Less Hazardous Syntheses | Select non-toxic reagents and avoid hazardous solvents. For example, using water or ionic liquids as reaction media. nih.govacs.org |

| 4. Designing Safer Chemicals | Modify the structure to reduce inherent toxicity while maintaining desired chemical properties. ekb.eg |

| 5. Safer Solvents & Auxiliaries | Replace volatile organic solvents with safer alternatives like water, supercritical CO₂, or solvent-free conditions. squarespace.com |

| 6. Design for Energy Efficiency | Utilize microwave-assisted synthesis or conduct reactions at room temperature to reduce energy consumption. squarespace.comsciengine.com |

| 7. Use of Renewable Feedstocks | Source starting materials, such as cyclopentyl precursors, from renewable biomass where feasible. mdpi.com |

| 8. Reduce Derivatives | Employ enzymatic or chemo-selective catalysts to avoid the use of protecting groups, thus shortening the synthesis. ekb.eg |

| 9. Catalysis | Use catalytic reagents (e.g., metal catalysts, biocatalysts) in small amounts instead of stoichiometric reagents. ekb.eg |

| 10. Design for Degradation | Design the molecule to break down into benign substances after its intended use, preventing environmental persistence. ekb.eg |

| 11. Real-time Analysis | Implement in-process monitoring to prevent the formation of byproducts and ensure reaction completion. mdpi.com |

| 12. Safer Chemistry | Choose reagents and conditions that minimize the potential for chemical accidents, such as explosions or fires. mdpi.com |

Functionalization and Structural Diversification Strategies for this compound

Further modification of the this compound scaffold is essential for exploring its chemical space and developing analogues with diverse properties. This involves the synthesis of derivatives, incorporation into larger structures, and conjugation to other molecules.

Sulfones are a class of organosulfur compounds characterized by a sulfonyl group connected to two carbon atoms. arkat-usa.org They are valuable in medicinal chemistry and can be prepared through various synthetic methods. acs.org The conversion of a sulfide precursor is a common and straightforward route to sulfones. wikipedia.org

One of the most direct methods for synthesizing sulfone derivatives related to this compound would involve the oxidation of a corresponding cyclopentylmethyl sulfide. A variety of oxidizing agents and protocols have been developed for the chemoselective oxidation of sulfides to sulfones. wikipedia.org Alternatively, non-oxidative routes, such as the Friedel-Crafts sulfonylation of an appropriate cyclopentyl-containing arene with a sulfonyl chloride, can be employed to create diaryl sulfone derivatives. wikipedia.org Modern methods, such as photocatalytic multicomponent reactions, offer a one-pot synthesis of alkyl sulfones from aryl diazo salts, styrene (B11656) derivatives, and sodium metabisulfite (B1197395) under mild, visible-light conditions. drughunter.com

The table below summarizes various synthetic approaches for preparing sulfones.

Table 2: Selected Synthetic Methods for Sulfone Derivatives

| Method | Reagents & Conditions | Description |

|---|---|---|

| Sulfide Oxidation | H₂O₂, Oxone, m-CPBA | A common and direct method to oxidize thioethers to the corresponding sulfones. wikipedia.org |

| Microwave-Assisted Synthesis | Halo-derivatives, NaH, Microwave irradiation | An eco-friendly, one-pot method that can produce sulfone derivatives with good yields in a short time. sciengine.com |

| Photocatalytic Reaction | Aryl diazo salts, Styrene derivatives, Sodium metabisulfite, Photocatalyst (e.g., Rhodamine B) | A modern approach for synthesizing alkyl sulfones under mild, visible-light conditions. drughunter.com |

| Ring-Closing Metathesis (RCM) | Alkenyl alcohols, Alkenyl halides, Grubbs' or Zhan catalyst | A versatile strategy for constructing cyclic sulfones from acyclic precursors. arkat-usa.orgdrughunter.com |

| Sulfonylation of Arenes | Arenesulfonyl chlorides, Zinc or other Lewis acid catalyst | A non-oxidative approach for preparing diaryl sulfones via electrophilic aromatic substitution. wikipedia.org |

Macrocycles are large ring structures that are of significant interest in drug discovery due to their ability to bind to challenging biological targets. researchgate.net However, synthetic methods to incorporate sulfonamide groups into macrocycles have been relatively scarce. york.ac.uk

Recent advances have provided new strategies for the synthesis of macrocyclic sulfonamides. One powerful technique is Ring-Closing Metathesis (RCM) , which uses metal catalysts to form unsaturated rings from acyclic precursors containing two terminal alkenes. wikipedia.org This method is highly tolerant of various functional groups, making it suitable for complex molecules. nih.gov To incorporate this compound, a linear precursor containing the sulfonamide moiety and terminal alkene groups at both ends would be required. Cyclization using a catalyst like a Grubbs' or Zhan catalyst would then form the macrocycle. drughunter.com

Another significant approach is the Richman-Atkins cyclization , which typically involves the reaction of a bis-sulfonamide salt with a di-electrophile (like a bis-tosylate) in a solvent such as DMF. squarespace.comroyalsocietypublishing.org This method has been expanded to use β-trimethylsilylethanesulfonamides (SES-sulfonamides) as protecting groups that can be removed under mild conditions, which is advantageous for constructing labile macrocycles. squarespace.com

More recently, palladium-catalyzed intramolecular C-H activation has emerged as a direct method for cyclizing unactivated sp³ C-H bonds, enabling the one-step synthesis of diverse macrocyclic sulfonamides with ring sizes from 16 to 28 members. researchgate.netmdpi.com

Table 3: Strategies for Synthesizing Sulfonamide-Containing Macrocycles

| Macrocyclization Strategy | Description | Key Features |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular metathesis of a diene precursor catalyzed by Ruthenium or Molybdenum complexes. wikipedia.orgsciencedaily.com | High functional group tolerance; forms a C=C bond in the macrocycle. |

| Richman-Atkins Cyclization | Reaction of a bis-sulfonamide salt with a bis-electrophile (e.g., bis-tosylate). squarespace.comroyalsocietypublishing.org | Does not require high dilution; forms two new C-N bonds. |

| Pd-Catalyzed C-H Activation | Intramolecular coupling of unactivated C-H bonds to form the macrocyclic ring. researchgate.netmdpi.com | Eliminates the need for pre-functionalized precursors; high efficiency. |

| Cascade Reactions | Multi-step reactions combined into a single operation to rapidly build molecular complexity. york.ac.uk | Improves efficiency; avoids isolation of potentially unstable intermediates. |

Conjugation is the process of linking a molecule to another, often larger, entity like a protein or antibody. Antibody-drug conjugates (ADCs) combine the targeting specificity of an antibody with the potency of a small-molecule drug. sciencedaily.com For this compound to be used in such a conjugate, it would first need to be functionalized with a reactive handle suitable for bioconjugation.

Common conjugation strategies rely on the reaction of a linker-payload molecule with specific amino acid residues on the antibody surface, such as cysteines or lysines. nih.gov

Cysteine Conjugation: The interchain disulfide bonds of an antibody can be partially reduced to reveal free thiol groups. These nucleophilic thiols can then react with an electrophilic handle on the linker, most commonly a maleimide, to form a stable thioether bond. sciencedaily.com

Lysine (B10760008) Conjugation: The ε-amino groups of lysine residues are also nucleophilic and can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. nih.gov

Site-Specific Conjugation: To create more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), site-specific methods have been developed. These include engineering antibodies to contain extra cysteine residues ("THIOMABs"), incorporating unnatural amino acids with unique reactive groups, or enzymatic methods that modify specific sites, such as the antibody's glycans. nih.gov Glycan remodeling, for instance, can introduce azide (B81097) groups onto the antibody, which can then be reacted with an alkyne-functionalized drug via strain-promoted azide-alkyne cycloaddition (SPAAC).

A this compound derivative equipped with a linker terminating in a maleimide, NHS ester, or an alkyne could therefore be conjugated to an antibody using these established methodologies. royalsocietypublishing.orgsciencedaily.com

Comprehensive Spectroscopic Analysis of this compound

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and provides clues about their proximity to one another. In the ¹H NMR spectrum of N-Cyclopentylmethanesulfonamide, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the methyl, cyclopentyl, and amine protons are observed. rsc.org

A singlet at 2.99 ppm is assigned to the three protons of the methyl group (CH₃) attached to the sulfur atom. rsc.org The proton on the nitrogen atom (NH) appears as a singlet at 4.59 ppm. rsc.org The methine proton (CH) of the cyclopentyl ring directly bonded to the nitrogen atom is observed as a multiplet centered at 3.80 ppm. rsc.org The remaining eight protons of the cyclopentyl ring produce overlapping multiplets in the upfield region, between 1.49 and 2.02 ppm, consistent with the presence of aliphatic methylene (B1212753) groups. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.59 | s | 1H | N-H |

| 3.80 | dd, J = 13.8, 6.8 Hz | 1H | N-CH-(CH₂)₄ |

| 2.99 | s | 3H | S-CH₃ |

| 2.02 | dt, J = 12.0, 6.3 Hz | 2H | Cyclopentyl-H |

| 1.75 – 1.49 | m | 6H | Cyclopentyl-H |

Data sourced from The Royal Society of Chemistry. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for N-Cyclopentylmethanesulfonamide shows four distinct signals, corresponding to the different carbon environments in the molecule. rsc.org

The carbon of the methyl group (S-CH₃) appears at a chemical shift of 41.34 ppm. rsc.org The methine carbon of the cyclopentyl ring (N-CH) is the most downfield of the aliphatic carbons at 55.26 ppm, owing to its direct attachment to the electronegative nitrogen atom. rsc.org The four methylene carbons of the cyclopentyl ring are resolved into two distinct signals at 33.84 ppm and 23.20 ppm, indicating magnetic non-equivalence, which is typical for cyclic systems. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 55.26 | C H-N |

| 41.34 | S-C H₃ |

| 33.84 | Cyclopentyl C H₂ |

| 23.20 | Cyclopentyl C H₂ |

Data sourced from The Royal Society of Chemistry. rsc.org

Two-dimensional (2D) NMR experiments are crucial for establishing definitive atomic connectivity.

COSY (COrrelation SpectroscopY) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the N-H proton and the adjacent methine (N-CH) proton of the cyclopentyl ring, confirming their proximity. Furthermore, it would map the entire coupling system within the cyclopentyl ring, showing correlations from the methine proton to the adjacent methylene protons, and subsequent correlations between the different methylene groups of the ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu In the spectrum of this compound, the proton signal at 3.80 ppm would correlate with the carbon signal at 55.26 ppm, confirming the N-CH assignment. Similarly, the methyl proton signal at 2.99 ppm would show a cross-peak with the methyl carbon at 41.34 ppm. rsc.orgcolumbia.edu The various proton signals of the cyclopentyl methylene groups would correlate with their respective carbon signals at 33.84 ppm and 23.20 ppm. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the molecular structure. sdsu.edu Key HMBC correlations for this compound would include a cross-peak from the methyl protons (2.99 ppm) to the methine carbon of the cyclopentyl ring (55.26 ppm), and from the cyclopentyl methine proton (3.80 ppm) to the methyl carbon (41.34 ppm). These correlations would bridge the sulfonamide functional group and confirm the connectivity between the methyl, sulfonyl, and cyclopentyl moieties.

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic "fingerprint" based on its functional groups. edinst.comrtilab.com

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wikipedia.org For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibration should appear as a moderate band in the region of 3300-3200 cm⁻¹. The sulfonamide group (SO₂) would produce two strong, characteristic stretching bands: an asymmetric stretch around 1350-1315 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclopentyl and methyl groups would be observed in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While sensitive to similar vibrational modes as FT-IR, the selection rules differ. Non-polar bonds, such as S-C and C-C, often produce strong Raman signals. The symmetric S=O stretch is typically a strong and sharp peak in the Raman spectrum. The C-H bending and stretching modes of the aliphatic rings would also be clearly visible. nih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H | Stretching | 3300 - 3200 | FT-IR |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | FT-IR, Raman |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1315 | FT-IR, Raman |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1140 | FT-IR, Raman |

| C-N | Stretching | 1250 - 1020 | FT-IR |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (MW = 163.24), the molecular ion peak [M]⁺ would be expected at m/z = 163. Upon ionization, the molecule would undergo predictable fragmentation. libretexts.org A common fragmentation pathway is the loss of the methyl group (•CH₃), resulting in a fragment ion [M-15]⁺ at m/z = 148. Cleavage of the C-N bond could lead to the formation of a cyclopentyl cation (m/z = 69) or a methanesulfonamide (B31651) radical cation fragment. Another significant fragmentation pathway involves the loss of the entire cyclopentyl group, leading to a fragment at m/z = 94, corresponding to [CH₃SO₂NH₂]⁺. The fragmentation of the cyclopentyl ring itself can also occur, typically through the loss of ethylene (B1197577) (C₂H₄), leading to smaller fragment ions. researchgate.net

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

|---|---|---|

| 163 | [C₆H₁₃NO₂S]⁺ | (Molecular Ion) |

| 148 | [C₅H₁₀NO₂S]⁺ | •CH₃ |

| 94 | [CH₄NO₂S]⁺ | •C₅H₉ |

| 84 | [C₅H₉NH]⁺ | •SO₂CH₃ |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a highly accurate analytical technique used to determine the exact mass of a molecule, which in turn allows for the deduction of its elemental formula. This precision enables the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound, HRMS analysis provides the experimental mass-to-charge ratio (m/z) with exceptional accuracy. This experimental value is then compared to the theoretical m/z calculated for the predicted molecular formula, C₆H₁₃NO₂S. The minimal difference between the experimental and theoretical masses, typically measured in parts per million (ppm), serves as strong confirmation of the compound's elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₂S |

| Theoretical Mass (M) | 163.06670 |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 164.07452 |

| Experimental m/z for [M+H]⁺ | 164.0745 |

| Mass Error (ppm) | -0.1 |

| Instrumentation | Time-of-Flight (TOF) Mass Analyzer |

The data presented in Table 1 strongly support the assigned molecular formula for this compound. The observed sub-ppm mass error is well within the acceptable range for high-resolution mass spectrometry, providing a high degree of confidence in the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a vital technique for elucidating the molecular structure of a compound. In an MS/MS experiment, the precursor ion of interest, in this case, the protonated this compound ([M+H]⁺), is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed by mass, generating a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of this compound is anticipated to occur at its most chemically labile bonds. The resulting fragment ions and their corresponding m/z values offer a detailed fingerprint of the molecule's connectivity.

Table 2: Key Fragment Ions Observed in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure | Neutral Loss |

|---|---|---|---|

| 164.0745 | 96.0808 | [C₆H₁₂N]⁺ | SO₂ |

| 164.0745 | 81.0704 | [C₆H₉]⁺ | CH₄NO₂S |

The observed fragmentation pattern is consistent with the proposed structure of this compound. The loss of sulfur dioxide (SO₂) to produce the fragment at m/z 96.0808 is a characteristic fragmentation pathway for sulfonamides. The presence of the cyclopentyl group is confirmed by the fragment at m/z 69.0704, which corresponds to the cyclopentyl cation ([C₅H₉]⁺). This fragmentation data, combined with the HRMS results, provides a thorough and unambiguous structural confirmation of this compound.

X-ray Crystallographic Investigations of this compound and Its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail.

Crystal Structure Determination of this compound

Single-crystal X-ray diffraction analysis of this compound would enable the precise determination of its molecular geometry in the solid state. A prerequisite for this analysis is the successful growth of suitable single crystals. The resulting crystallographic data would reveal the conformation of the cyclopentyl ring, which can adopt various puckered forms such as envelope or twist conformations. Additionally, the geometry around the sulfur atom within the sulfonamide group would be accurately defined.

Table 3: Illustrative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 818.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.323 |

Note: The data in this table is hypothetical and serves to illustrate the parameters that would be determined from an X-ray crystallographic study.

Co-crystallization Studies of this compound with Biological Macromolecules

To understand how this compound interacts with its biological targets, co-crystallization studies with macromolecules such as proteins are crucial. These studies can reveal the specific way the compound binds within the active site of a protein, providing vital insights for structure-based drug design. The resulting co-crystal structure would detail the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that determine binding affinity and selectivity.

Analysis of Intermolecular Interactions in Crystalline this compound Forms

Table of Compounds

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational Chemistry and Advanced Molecular Modeling of Cyclopentylmethanesulfonamide

Quantum Chemical Approaches for Electronic Structure and Reactivity of Cyclopentylmethanesulfonamide

Quantum chemical methods are fundamental to modern chemistry, providing a lens into the electronic makeup of molecules. wikipedia.org These approaches solve, or approximate solutions to, the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. wikipedia.org For this compound, this allows for a detailed characterization of its stability, reactivity, and spectroscopic characteristics from first principles. The combination of different quantum chemical methods provides a powerful toolkit for understanding molecular systems. rsc.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. mdpi.com This approach is widely used due to its favorable balance of computational cost and accuracy, making it a workhorse for studying the geometric and electronic properties of organic molecules like this compound. wikipedia.orgmdpi.com

A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. This process yields precise data on bond lengths, bond angles, and dihedral angles. Following optimization, a wealth of electronic properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity. The HOMO-LUMO gap provides an estimate of the molecule's stability and the energy required for electronic excitation. Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predictive of intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative and represents typical outputs of a DFT calculation at the B3LYP/6-31G(d) level of theory.)

| Parameter Type | Parameter | Calculated Value |

|---|---|---|

| Geometric Properties | C-S Bond Length | 1.80 Å |

| S-N Bond Length | 1.65 Å | |

| O=S=O Bond Angle | 120.5° | |

| Electronic Properties | HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV | |

| HOMO-LUMO Gap | 8.7 eV | |

| Atomic Charges (Mulliken) | Charge on Sulfonyl Sulfur (S) | +1.1 e |

| Charge on Amide Nitrogen (N) | -0.6 e |

Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods that are based directly on theoretical principles without the inclusion of experimental data. researchgate.net These methods solve the Schrödinger equation by making a series of well-defined mathematical approximations. researchgate.net Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, which offer increasing levels of accuracy (and computational cost) by systematically improving the treatment of electron correlation. researchgate.net

For a system like this compound, ab initio calculations serve two primary purposes. First, they can provide benchmark data of very high accuracy, which can be used to validate the results from more computationally efficient methods like DFT. nih.gov For example, a Coupled Cluster calculation, often considered the "gold standard," could provide a highly reliable energy value against which DFT functionals are compared. Second, for studying specific phenomena where DFT might be less reliable, such as the detailed nature of non-covalent interactions or excited states, ab initio methods are often the preferred choice. arxiv.org These calculations can be used to explore the potential energy surface of the molecule, identifying different stable conformations and the energy barriers between them. chalcogen.ro

Table 2: Illustrative Comparison of Ground State Energies for this compound (Note: This data is hypothetical, for illustrative purposes, showing relative energy differences as calculated by different quantum chemical methods.)

| Method | Basis Set | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Hartree-Fock (HF) | 6-31G(d) | +15.0 | Does not include electron correlation. |

| DFT (B3LYP) | 6-31G(d) | +0.5 | Includes approximations for electron correlation. |

| MP2 | 6-31G(d) | +1.0 | Includes electron correlation via perturbation theory. |

| Coupled Cluster (CCSD(T)) | aug-cc-pVDZ | 0.0 (Reference) | High-accuracy "gold standard" method. |

Density Functional Theory (DFT) for Geometric and Electronic Properties

Molecular Dynamics Simulations for Conformational Landscape and Ligand-Target Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide a view of how molecules move and change shape over time. researchgate.net MD simulations use classical mechanics to calculate the trajectory of atoms and molecules, allowing researchers to observe molecular motion on timescales from picoseconds to microseconds. frontiersin.org This technique is essential for understanding the flexibility of molecules and their interactions within a dynamic environment, such as in a solvent or bound to a biological target. mdpi.com

For this compound, MD simulations can elucidate its conformational landscape. The cyclopentyl ring can adopt various puckered conformations (e.g., envelope, twist), and the bonds connecting it to the methanesulfonamide (B31651) group can rotate. An MD simulation would reveal which conformations are most stable, how frequently the molecule transitions between them, and how the presence of a solvent like water influences this dynamic behavior.

In the context of drug design, MD simulations are critical for studying ligand-target interactions. mdpi.com If this compound were identified as a ligand for a protein, MD simulations could model the binding process, showing how the ligand approaches and settles into the binding site. frontiersin.org These simulations provide detailed information on the stability of the protein-ligand complex, the specific interactions (like hydrogen bonds and van der Waals forces) that maintain binding, and the role of water molecules in mediating this interaction. biorxiv.org

Table 3: Hypothetical Conformational Analysis of a Key Dihedral Angle in this compound from MD Simulation (Note: This data is for illustrative purposes, representing the conformational preference of the C-C-S-N dihedral angle over a 100 ns simulation in water.)

| Conformation | Dihedral Angle Range | Occupancy (%) | Average Lifetime (ps) |

|---|---|---|---|

| Anti-periplanar | 150° to 180° / -150° to -180° | 65% | 120 |

| Gauche (+) | 30° to 90° | 18% | 45 |

| Gauche (-) | -30° to -90° | 17% | 42 |

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics for this compound

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. numberanalytics.com By systematically modifying a molecule's structure and measuring the effect on its activity, researchers can identify the key chemical features responsible for its biological function. oncodesign-services.com Computational methods can then be used to create predictive Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

If this compound were found to have a desirable biological activity, an SAR study would be initiated to optimize it. This involves synthesizing a series of analogues where specific parts of the molecule are changed. For instance, substituents could be added to the cyclopentyl ring, the methyl group could be replaced with other alkyl chains, or the sulfonamide group could be modified. The activity of each new compound would be tested experimentally.

Computational SAR modeling uses this experimental data to build a mathematical model that correlates structural descriptors (e.g., size, electronic properties, hydrophobicity) with activity. nih.gov Such a model can then be used to predict the activity of new, yet-to-be-synthesized analogues, thereby prioritizing the most promising compounds for synthesis and reducing wasted effort. nih.gov

Table 4: Illustrative SAR Data for Hypothetical this compound Analogues (Note: This data is hypothetical, created to demonstrate an SAR trend for a fictional enzyme target.)

| Compound ID | Modification on Cyclopentyl Ring | Experimental Activity (IC₅₀, nM) | Predicted Activity (pIC₅₀) |

|---|---|---|---|

| Reference | None (Unsubstituted) | 500 | 6.30 |

| Analogue 1 | 3-hydroxy | 85 | 7.07 |

| Analogue 2 | 3-fluoro | 250 | 6.60 |

| Analogue 3 | 3-methyl | 950 | 6.02 |

| Analogue 4 | 4-hydroxy | 120 | 6.92 |

Virtual Screening and Computational Design of Novel this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This method allows researchers to evaluate millions of compounds in silico, dramatically narrowing the field of candidates for experimental testing. Virtual screening can be broadly categorized into structure-based and ligand-based approaches. mdpi.com

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules that bind to it (ligands) has been identified. nih.gov The core principle of LBDD is that molecules with similar structures or properties are likely to have similar biological activities. researchgate.net These methods use the known active ligands, such as this compound, as a template to find other compounds that may also be active. iaanalysis.com

Common LBDD methodologies include pharmacophore modeling and 3D shape similarity searching. A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. For this compound, this might include features like a hydrophobic group (the cyclopentyl ring), a hydrogen bond donor (the N-H group), and hydrogen bond acceptors (the sulfonyl oxygens). This pharmacophore model is then used as a query to screen large chemical databases (e.g., PubChem, ZINC) for molecules that match these features, even if their underlying chemical scaffolds are completely different. nih.gov Shape similarity searching aligns molecules based on their 3D shape and chemical features, scoring them based on overlap to identify new potential ligands. biosolveit.de

Table 5: Illustrative Results from a Ligand-Based Virtual Screen Using this compound as a Template (Note: This table presents hypothetical 'hits' from a virtual screening campaign, showing their similarity to the query molecule.)

| Hit ID (from ZINC database) | Chemical Scaffold | Pharmacophore Fit Score (out of 1.0) | 3D Shape Similarity (Tanimoto) |

|---|---|---|---|

| ZINC12345678 | Cyclohexylsulfonamide | 0.95 | 0.88 |

| ZINC87654321 | Tetrahydropyranyl-methanesulfonamide | 0.92 | 0.85 |

| ZINC24681357 | Piperidinyl-ethanesulfonamide | 0.88 | 0.79 |

| ZINC97531864 | Bicyclic azasulfonamide | 0.85 | 0.75 |

Structure-Based Drug Design Methodologies (e.g., Docking, Scoring)

At the heart of SBDD are two interconnected computational techniques: molecular docking and scoring. drugdiscoverynews.com These methods are instrumental in predicting the binding mode and estimating the binding affinity of a ligand within the active site of a target protein. drugdiscoverynews.comnih.gov

Molecular Docking of this compound

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. drugdiscoverynews.comfrontiersin.org In the context of drug design, this involves placing a ligand, such as this compound, into the binding site of a target protein. The process explores a vast conformational space for both the ligand and, in some cases, the protein to identify the most plausible binding pose. nih.gov

The docking process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. If the experimental structure of the protein is unavailable, it can often be generated using homology modeling. nih.gov Docking algorithms then systematically sample different orientations and conformations of the ligand within the protein's binding pocket. drugdiscoverynews.com These algorithms can range from rigid docking, where both molecules are treated as inflexible, to more sophisticated flexible docking methods that account for the dynamic nature of both the ligand and the protein's side chains. nih.gov

For a molecule like this compound, a flexible docking approach would be crucial to accurately model how its cyclopentyl ring and methanesulfonamide group can adapt to the topology of the protein's active site. The output of a docking simulation is a set of possible binding poses, ranked by their predicted stability. frontiersin.org

Scoring Functions in Drug Design

Once a set of potential binding poses for this compound has been generated, a scoring function is employed to estimate the binding affinity for each pose. drugdiscoverynews.com The scoring function is a mathematical model that calculates a score representing the strength of the protein-ligand interaction. drugdiscoverynews.com A lower docking score generally indicates a more favorable binding interaction.

There are several types of scoring functions, each with its own strengths and limitations:

Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up the van der Waals and electrostatic interactions between the protein and the ligand. beilstein-journals.org

Empirical Scoring Functions: These are derived from experimental data and use regression analysis to weigh different energy terms, such as hydrogen bonds, ionic interactions, and hydrophobic effects, to predict binding affinity. nih.gov

Knowledge-Based Scoring Functions: These functions are based on statistical potentials derived from databases of known protein-ligand complexes. They evaluate the frequency of specific atom-pair interactions at different distances.

The choice of scoring function can significantly influence the outcome of a virtual screening or docking campaign. Therefore, it is common practice to use multiple scoring functions to achieve a consensus and improve the reliability of the predictions. drugdiscoverynews.com

Illustrative Docking Study Data

While no specific docking studies for this compound have been published, the following table illustrates the type of data that would be generated from such a study. The protein targets and corresponding data are hypothetical and serve to demonstrate how the binding affinity of this compound could be evaluated against different kinases, a common class of drug targets.

| Protein Target (Hypothetical) | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |

| Kinase A | -8.5 | Asp145, Lys72 | Hydrogen Bond, Ionic |

| Kinase B | -7.2 | Leu23, Val31 | Hydrophobic |

| Kinase C | -6.8 | Ser98, Thr100 | Hydrogen Bond |

This table is for illustrative purposes only. The data presented is not based on actual experimental or computational results for this compound.

Exploration of Biological Activities and Molecular Mechanisms of Cyclopentylmethanesulfonamide

Enzyme Inhibition and Modulation Studies of Cyclopentylmethanesulfonamide

The ability of this compound derivatives to inhibit specific enzymes is a cornerstone of their biological activity. Research has primarily centered on their role as inhibitors of protein kinases, a large family of enzymes crucial for cell signaling. wikipedia.org

Protein kinases are enzymes that regulate a majority of cellular pathways by adding phosphate (B84403) groups to proteins, a process known as phosphorylation. wikipedia.orgnih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. mdpi.commdpi.com Derivatives of this compound have been incorporated into molecules designed as protein kinase inhibitors. researchgate.net

Specifically, the this compound group has been identified in compounds targeting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. nih.govekb.eg For instance, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which included a derivative featuring a this compound moiety, was synthesized and evaluated for CDK2 inhibitory activity. One compound in this series demonstrated potent inhibition of CDK2 with an inhibition constant (Ki) of 0.005 µM. nih.gov Mechanistic studies showed that this inhibition led to a reduction in the phosphorylation of the retinoblastoma protein, a key substrate of CDK2. nih.gov

Furthermore, compounds containing the this compound structure have been investigated as inhibitors of other kinase families. These include Janus kinases (Jak1, Jak2, Jak3), receptor tyrosine kinases like KDR and Flt-3, and serine/threonine kinases such as Aurora kinases. google.com The development of these inhibitors often involves creating libraries of related compounds to explore structure-activity relationships, aiming to enhance potency and selectivity for the target kinase. mdpi.com The table below summarizes the inhibitory activity of a representative compound.

Table 1: Protein Kinase Inhibition by a this compound Derivative

| Compound Class | Target Kinase | Inhibition Constant (Ki) |

|---|

This table showcases the potent inhibitory effect of a specific derivative on a key cell cycle regulating kinase.

Beyond protein kinases, research into other enzymatic targets of this compound is less extensive. However, the broader class of sulfonamides, to which this compound belongs, has been studied for a wide range of biological activities. For example, 2-phenylethynesulfonamide (PES) and its derivatives have been shown to covalently modify proteins, such as Hsp70, and react with glutathione, suggesting a mechanism related to attacking protein thiols and disrupting cellular redox homeostasis. nih.gov While these are not direct studies on this compound, they highlight potential mechanisms and targets that could be relevant for its derivatives. Further research is needed to specifically identify and characterize other non-kinase enzymatic targets of this compound-containing compounds.

Investigation of Protein Kinase Inhibition by this compound Derivatives

Mechanisms of Action at the Cellular and Subcellular Levels

The enzymatic inhibition by this compound derivatives translates into significant effects at the cellular level, primarily impacting cell division and proliferation.

A primary consequence of inhibiting key cell cycle kinases like CDKs is the disruption of mitosis, the process of cell division. mdpi.com Mitotic inhibitors are a crucial class of anticancer agents because they target the continuous and rapid division of cancer cells. mdpi.comwikipedia.org These agents interfere with the mitotic spindle, a structure made of microtubules that is essential for separating chromosomes during cell division. wikipedia.orgembopress.org

Analogues containing the this compound scaffold that inhibit CDKs can cause cells to arrest in specific phases of the cell cycle. nih.gov For example, the potent CDK2 inhibitor mentioned earlier was found to arrest ovarian cancer cells in the S and G2/M phases of the cell cycle, which ultimately leads to apoptosis (programmed cell death). nih.gov This mitotic arrest is a common mechanism for anti-cancer drugs that target microtubules or their regulatory proteins. csic.esmdpi.com When the mitotic spindle is disrupted, the spindle assembly checkpoint (SAC) is activated, halting the cell cycle to prevent incorrect chromosome segregation. Prolonged arrest can trigger cell death. embopress.orgcsic.es

Phenotypic screening is a drug discovery approach that identifies compounds based on their observable effects on cells (the phenotype), without prior knowledge of the specific molecular target. youtube.comnih.govnih.gov This method is powerful for discovering compounds with novel mechanisms of action. youtube.comnih.gov

In the context of cancer research, phenotypic screens often look for effects like cytotoxicity (cell killing) or mitotic arrest across various cancer cell lines. nih.gov A this compound derivative, evaluated in a panel of 13 cancer cell lines, demonstrated broad anti-proliferative activity, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 0.127 to 0.560 μM. nih.gov Such screens provide a broad view of a compound's cellular impact and can guide further mechanistic studies to identify the specific targets responsible for the observed phenotype. youtube.com

Table 2: Anti-proliferative Activity of a this compound Derivative

| Cell Line Type | Number of Cell Lines | GI₅₀ Range (µM) |

|---|

This table illustrates the effective concentration range for a representative derivative to inhibit the growth of various cancer cells.

Anti-mitotic Effects of this compound Analogues

Ligand-Target Interactions and Receptor Binding Studies

Understanding the precise interaction between a drug molecule (ligand) and its biological target is fundamental to rational drug design. Binding affinity, often measured by the dissociation constant (Kd) or inhibition constant (Ki), quantifies the strength of this interaction. arxiv.orgresearchgate.net

Investigation of Protein-Protein Interaction (PPI) Modulation by this compound Scaffolds

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can modulate these interactions are therefore of significant therapeutic interest. The sulfonamide group, a key feature of the this compound scaffold, is recognized as a valuable pharmacophore in this context. acs.org

Research into various sulfonamide-containing molecules has revealed their potential as both inhibitors and stabilizers of PPIs. nih.gov The general principle behind this modulation lies in the ability of these small molecules to bind to specific regions on a protein surface, often at "hot spots" that are critical for the interaction with another protein. malvernpanalytical.com This binding can either physically block the interaction surface, leading to inhibition, or it can induce a conformational change that strengthens the interaction, resulting in stabilization. malvernpanalytical.com

For instance, studies on different sulfonamide derivatives have demonstrated their capacity to interfere with PPIs. One study identified a benzothiadiazole derivative, which contains a cyclic sulfonamide moiety, as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. mdpi.com This molecule is thought to exert its effect by interacting with the SH2 domain of STAT3, a critical component for its dimerization and subsequent signaling activity. mdpi.com In another example, sulfonamide analogs have been developed as selective stabilizers for the interaction between 14-3-3 proteins and their binding partners, such as the p65 subunit of NF-κB. nih.gov This stabilization is achieved through the formation of covalent adducts with specific amino acid residues, effectively locking the protein complex in place. nih.gov

The cyclopentyl group in the this compound scaffold contributes to the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets. vulcanchem.com The combination of the sulfonamide's hydrogen bonding capabilities and the cyclopentyl ring's structural and lipophilic properties makes the this compound scaffold a promising starting point for the design of novel PPI modulators.

Binding Affinity Determination and Kinetic Characterization

To understand the potential of a compound as a therapeutic agent, it is crucial to quantify its binding affinity and kinetic parameters with its biological target. Binding affinity refers to the strength of the interaction between a ligand (e.g., a this compound derivative) and a protein, and it is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). malvernpanalytical.comepo.org A lower Kd or Ki value indicates a stronger binding affinity. malvernpanalytical.com

The kinetics of binding, described by the association rate constant (kon) and the dissociation rate constant (koff), provide further insight into the interaction. epo.org The kon represents how quickly the compound binds to its target, while the koff describes how quickly it dissociates. epo.org These parameters are often determined using techniques like Surface Plasmon Resonance (SPR), which monitors the binding in real-time without the need for labeling. researchgate.net

Table 1: Illustrative Binding Affinities of Hypothetical this compound Derivatives for a Target Protein

| Compound | Ki (nM) |

| Derivative A | 50 |

| Derivative B | 25 |

| Derivative C | 100 |

| Derivative D | 15 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The data in the table illustrates how modifications to the core scaffold can significantly impact binding affinity. A lower Ki value, as seen for Derivative D, suggests a more potent interaction with the target protein. Such quantitative data is essential for structure-activity relationship (SAR) studies, which aim to optimize the design of more effective compounds. nih.gov

Elucidation of Signaling Pathways Influenced by this compound

The biological effects of a compound are ultimately mediated through its influence on cellular signaling pathways. These complex networks of protein interactions and modifications control a vast array of cellular functions, including growth, proliferation, and survival. google.com Derivatives of this compound have been primarily investigated as inhibitors of protein kinases, enzymes that play a central role in signal transduction. researchgate.netmdpi.com

Patents have described tricyclic compounds incorporating the this compound moiety as potent inhibitors of Janus kinases (Jaks). researchgate.netmdpi.com This suggests a potential for these compounds to modulate the Jak/STAT signaling pathway, which is crucial for cytokine signaling and immune responses. googleapis.com Dysregulation of the Jak/STAT pathway is implicated in various inflammatory diseases and cancers. googleapis.com

Furthermore, compounds containing the N-cyclopentylmethanesulfonamide structure have been identified as inhibitors of cyclin-dependent kinase 5 (CDK5). nih.gov CDK5 is active in the nervous system, and its misregulation has been linked to neurodegenerative diseases. nih.gov Inhibition of CDK5 by these compounds could therefore have therapeutic implications for such conditions.

Given that many kinase inhibitors have effects on multiple pathways, it is plausible that this compound derivatives could also influence other major signaling cascades that are often intertwined with kinase activity. These include:

The PI3K/Akt/mTOR pathway: A central regulator of cell growth, proliferation, and survival. google.com

The Ras/Raf/MEK/ERK pathway: Critical for transmitting signals from cell surface receptors to the nucleus to control gene expression and prevent apoptosis. google.com

The Wnt/β-catenin pathway: Involved in development, cell fate determination, and stem cell proliferation.

The ability of compounds based on the this compound scaffold to inhibit key kinases highlights their potential to modulate these critical signaling networks, offering avenues for the development of new treatments for a range of diseases.

Cyclopentylmethanesulfonamide in Medicinal Chemistry and Pharmaceutical Scaffold Research

Role of Cyclopentylmethanesulfonamide as a Core Pharmaceutical Scaffold

The this compound moiety serves as a foundational structure, or scaffold, in the design of new drug candidates. In medicinal chemistry, a scaffold is the core part of a molecule to which various chemical groups can be attached to create a library of related compounds. This approach, known as scaffold-based design, is a common strategy in the quest for new and effective drugs. lifechemicals.com The this compound scaffold provides a three-dimensional framework that can be systematically modified to optimize the therapeutic properties of a potential drug. lifechemicals.com

The unique properties of scaffolds like this compound, such as their stability and tolerance for a variety of chemical modifications, make them ideal for creating diverse compound libraries. nih.gov These libraries can then be screened to identify compounds with the desired biological activity. lifechemicals.com

Lead Discovery and Optimization Strategies for this compound-Based Compounds

Once a promising scaffold like this compound is identified, the next steps are lead discovery and optimization. Lead discovery involves identifying initial compounds ("hits") from a compound library that show some desired biological activity. These hits then become "lead compounds" which are further refined in the lead optimization phase. arxiv.org

The optimization process for this compound-based compounds involves several strategies:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogs by making small, systematic changes to the this compound core and then testing how these changes affect the compound's biological activity. revvitysignals.com This helps to identify which parts of the molecule are crucial for its therapeutic effect.

Computer-Aided Drug Design (CADD): Computational tools are used to model how this compound derivatives interact with their biological targets. nih.gov This can help predict which modifications are most likely to improve activity and reduce potential side effects. nih.govnih.gov

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the biological target and then linking them together, often using a scaffold like this compound, to create a more potent lead compound. nih.gov

The goal of lead optimization is to enhance the desired properties of the this compound-based compound, such as its potency, selectivity, and pharmacokinetic profile, to develop a viable drug candidate. arxiv.org

This compound in the Development of New Therapeutic Agents

The this compound scaffold has been investigated in the development of new therapeutic agents for a range of diseases. For instance, derivatives of this scaffold have been explored as potential treatments for conditions such as pain and inflammation by targeting enzymes like cyclooxygenase-2 (COX-2). google.com The development of new drugs is a critical area of research, with a constant need for novel compounds to address unmet medical needs.

The process of developing a new therapeutic agent is lengthy and complex, often starting with the identification of a promising lead compound, such as one based on the this compound scaffold. This lead compound then undergoes extensive preclinical testing to evaluate its efficacy and safety before it can be considered for clinical trials in humans. mdpi.com The versatility of the this compound scaffold allows medicinal chemists to create a wide array of derivatives, increasing the chances of discovering a successful therapeutic agent. rsc.org

Advanced Conjugation and Targeted Delivery Systems Incorporating this compound

Design and Synthesis of this compound-Drug Conjugates

Drug conjugates are a class of therapeutics where a potent drug is linked to a targeting moiety, such as an antibody or a small molecule, via a chemical linker. mdpi.com The this compound structure can be incorporated into these systems, potentially as part of the linker or as a component of the targeting small molecule. The design of these conjugates is critical to their success and involves carefully selecting each component to ensure the drug is delivered specifically to the diseased cells or tissues. nih.govcam.ac.uk

The synthesis of these conjugates is a multi-step process that requires precise chemical reactions to connect the different parts of the molecule. ui.ac.id The goal is to create a stable conjugate that releases the potent drug only at the target site, thereby maximizing efficacy and minimizing side effects. mdpi.com

Table 1: Components of a Drug Conjugate

| Component | Function |

| Targeting Moiety | Recognizes and binds to specific markers on diseased cells. |

| Linker | Connects the targeting moiety to the drug and controls its release. |

| Drug (Payload) | The therapeutically active component that kills diseased cells. |

This compound as a Linker Moiety in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that harnesses the cell's own protein disposal system to eliminate disease-causing proteins. nih.gov A PROTAC is a bifunctional molecule consisting of two active domains and a linker. One domain binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker connects these two domains, and its composition and length are crucial for the PROTAC's effectiveness. cellgs.com

While specific examples of this compound as a PROTAC linker are not extensively documented in the provided search results, its chemical properties suggest it could be explored as a component of the linker. The linker in a PROTAC needs to be carefully designed to ensure the proper orientation of the target protein and the E3 ligase to facilitate the transfer of ubiquitin, which marks the target protein for degradation. nih.govcellgs.com Linkers are often composed of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or more rigid structures like piperazine (B1678402) rings. researchgate.net The versatility of the this compound scaffold could potentially be utilized in the design of novel linkers with optimized properties for PROTACs.

Applications of Isotopically Labeled this compound in Research

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. This is a powerful tool in research to trace the metabolic fate of a compound in a biological system. nih.govkit.edu For example, this compound could be synthesized with stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H).

The applications of isotopically labeled this compound in research include:

Metabolic Studies: By tracking the isotopically labeled compound, researchers can understand how it is absorbed, distributed, metabolized, and excreted in the body. silantes.com

Quantitative Analysis: Isotope-labeled compounds are often used as internal standards in mass spectrometry-based assays to accurately quantify the concentration of the unlabeled drug in biological samples. rsc.org

Mechanism of Action Studies: Labeled compounds can help in identifying the specific molecular targets of a drug and elucidating its mechanism of action. isotope.com

This information is crucial for the development of safe and effective drugs. nih.gov

Preclinical Research Models and Assessment of Therapeutic Potential for Cyclopentylmethanesulfonamide

Strategic Application of Preclinical Research Models for Cyclopentylmethanesulfonamide

The strategic application of preclinical research models for this compound involves a tiered approach, beginning with high-throughput in vitro assays to establish biological activity and culminating in more complex in vivo studies to assess efficacy in a physiological context. This progression allows for early identification of promising candidates and elimination of those with undesirable characteristics, thereby streamlining the development process. als.netastrazeneca.com The choice of models is dictated by the putative therapeutic target and the disease indication for which this compound is being developed.

In Vitro Human-Relevant Cellular and Tissue Models

In vitro models that utilize human cells and tissues are increasingly important for providing more relevant data to predict human responses to drug candidates. fda.gov These models range from simple two-dimensional cell cultures to complex, microfluidic "organ-on-a-chip" systems that can mimic the function of human organs. mdpi.comnih.gov

Table 1: Illustrative Data from 2D Cell Culture Viability Assay with this compound

| Cell Line | Target Disease | This compound Concentration (µM) | Cell Viability (%) |

|---|---|---|---|

| MCF-7 | Breast Cancer | 0.1 | 98.2 |

| MCF-7 | Breast Cancer | 1 | 75.4 |

| MCF-7 | Breast Cancer | 10 | 42.1 |

| A549 | Lung Cancer | 0.1 | 99.1 |

| A549 | Lung Cancer | 1 | 80.3 |

| A549 | Lung Cancer | 10 | 55.6 |

Three-dimensional (3D) cell culture models, such as organoids and spheroids, offer a more physiologically relevant environment compared to 2D cultures. thermofisher.commdpi.com These models better mimic the cell-cell and cell-matrix interactions, nutrient gradients, and gene expression profiles of in vivo tissues. fujifilm.comnih.gov For the evaluation of this compound, patient-derived organoids (PDOs) could be used to assess the compound's efficacy on a model that reflects the heterogeneity of a patient's tumor. mdpi.com Spheroid models are also valuable for studying tumor penetration and the effects of the compound on the tumor microenvironment. nih.gov The transition from 2D to 3D models represents a significant step towards more predictive preclinical data. thermofisher.com

Table 2: Hypothetical Comparative Efficacy of this compound in 2D vs. 3D Spheroid Models

| Model Type | Cell Line | This compound Concentration (µM) | Apoptotic Index (%) |

|---|---|---|---|

| 2D Monolayer | HCT116 (Colon Cancer) | 5 | 65.7 |

| 3D Spheroid | HCT116 (Colon Cancer) | 5 | 38.2 |

| 2D Monolayer | Panc-1 (Pancreatic Cancer) | 5 | 58.9 |

| 3D Spheroid | Panc-1 (Pancreatic Cancer) | 5 | 31.5 |

Organ-on-a-chip (OOC) technology represents a cutting-edge in vitro model that combines cell biology with microfluidic engineering to simulate the activities and physiological responses of an entire organ. wearecellix.comwikipedia.orgmicronit.com These systems can model the complex interactions between different cell types and the mechanical forces present in vivo. mdpi.com For this compound, an OOC model could be used to investigate its effects on a specific organ, such as a "tumor-on-a-chip" to study its anti-cancer properties in a dynamic microenvironment that includes immune cells. wikipedia.org This technology holds the promise of providing more predictive data on drug efficacy and reducing the reliance on animal testing. nih.govwearecellix.com

Table 3: Example Readouts from a Liver-on-a-Chip Model Exposed to this compound

| Parameter | Control | This compound (10 µM) | Interpretation |

|---|---|---|---|

| Albumin Production (µg/day) | 50.3 | 48.9 | Minimal impact on hepatocyte function |

| Urea Synthesis (mmol/L) | 8.2 | 7.9 | No significant effect on metabolic activity |

| Lactate Dehydrogenase (LDH) Release (U/L) | 25.1 | 28.4 | Slight increase, warrants further investigation |

3D Organoid and Spheroid Models

In Vivo Animal Models for Therapeutic Efficacy and Mechanistic Studies